molecular formula C12H13N2O2P B8706380 Phosphinic acid, bis(m-aminophenyl)- CAS No. 25806-71-7

Phosphinic acid, bis(m-aminophenyl)-

Cat. No. B8706380
CAS RN: 25806-71-7
M. Wt: 248.22 g/mol
InChI Key: LPCUNZKWYLHXNP-UHFFFAOYSA-N
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Patent
US08506655B1

Procedure details

The compound bis(3-nitrophenyl)phosphinic acid (14.0 g, 45.4 mmol) from Example 1 was suspended in methanol (200 ml). Platinum (5 wt. %, on activated carbon, 1.4 g) was added. The mixture was shaken on a hydrogenation apparatus (50 psi) until no further hydrogen consumption was observed. The mixture was filtered through celite and then evaporated to dryness. The solid obtained (9.87 g, 88%) was used without purification. The structure of bis(3-aminophenyl)phosphinic acid is:
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([P:10]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-])=O)[CH:14]=2)(=[O:12])[OH:11])[CH:7]=[CH:8][CH:9]=1)([O-])=O.[H][H]>CO.[Pt]>[NH2:1][C:4]1[CH:5]=[C:6]([P:10]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([NH2:19])[CH:14]=2)(=[O:11])[OH:12])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)P(O)(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The solid obtained (9.87 g, 88%)
CUSTOM
Type
CUSTOM
Details
was used without purification

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=CC1)P(O)(=O)C1=CC(=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.